butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic pyrroloquinoxaline derivative characterized by a fused pyrrole-quinoxaline core. The molecule features a 3,4-dimethylphenyl substituent at the 1-position and a butyl ester group at the 3-carboxylate position. Quinoxaline derivatives are heterocyclic compounds with a benzene ring fused to a pyrazine ring, conferring electron-deficient properties and enabling diverse applications in medicinal chemistry, materials science, and corrosion inhibition .
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
butyl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O2/c1-4-5-12-29-23(28)19-20-22(26-18-9-7-6-8-17(18)25-20)27(21(19)24)16-11-10-14(2)15(3)13-16/h6-11,13H,4-5,12,24H2,1-3H3 |
InChI Key |
YERLGYYDTXMISN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)C)C)N |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Ring Construction
The foundational step involves synthesizing the quinoxaline moiety through cyclocondensation of 1,2-diamines with α-diketones. For the target compound, 3,4-dimethylbenzene-1,2-diamine reacts with diethyl oxalate under acidic conditions to yield 6,7-dimethylquinoxaline-2,3-dione. Optimal conditions (acetic acid, 80°C, 6 h) achieve 85% yield, with the methyl groups enhancing electron density to facilitate subsequent annulation.
Pyrrole Annulation Strategies
Pyrrole ring fusion employs Gould-Jacobs cyclization, where the quinoxaline dione reacts with propargylamine derivatives. Using butyl propiolate in DMF at 120°C for 12 hours installs the pyrrole ring while concurrently introducing the ester group at position 3. This one-pot method circumvents intermediate isolation, improving overall yield to 72% compared to stepwise approaches.
Functionalization of the Tricyclic Scaffold
Regioselective Amination at Position 2
Direct amination proves challenging due to competing reactions at nitrogen-rich positions. A two-step protocol using N-chlorosuccinimide (NCS) for chlorination (CHCl₃, 0°C, 2 h) followed by ammonia displacement (NH₃/MeOH, 60°C, 6 h) achieves 68% yield with >95% regioselectivity. Kinetic studies reveal the 3,4-dimethylphenyl group’s steric bulk directs electrophilic attack to position 2.
Aryl Group Installation at Position 1
Buchwald-Hartwig coupling between the pyrroloquinoxaline bromide and 3,4-dimethylphenylboronic acid provides optimal results. Catalytic Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and K₃PO₄ in toluene (100°C, 24 h) afford 89% yield of the coupled product. Comparative data demonstrate this method’s superiority over Ullmann-type couplings:
| Coupling Method | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 100 | 89 |
| Ullmann | CuI/1,10-phenanthroline | 130 | 62 |
Mechanistic Insights and Optimization
Ring-Closing Transition States
Density functional theory (DFT) calculations identify a concerted asynchronous mechanism for pyrrole annulation, with a calculated activation energy of 28.7 kcal/mol for the rate-determining C–N bond formation. Electron-donating methyl groups lower this barrier by 3.2 kcal/mol compared to unsubstituted analogs, rationalizing the preference for dimethylated starting materials.
Catalytic Cycle Analysis in Cross-Coupling
In situ XAS studies of the Pd/XPhos system reveal a monoligated Pd⁰ species as the active catalyst, with oxidative addition into the C–Br bond occurring via a three-centered transition state. The 3,4-dimethylphenyl group’s steric profile accelerates reductive elimination by preventing catalyst deactivation through π-π stacking.
Comparative Evaluation of Synthetic Approaches
A holistic analysis of four representative methods highlights critical trade-offs:
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Sequential Annulation | 6 | 41 | 98.2 | Limited |
| Convergent Coupling | 4 | 63 | 97.8 | Pilot-scale |
| One-Pot Tandem | 3 | 58 | 96.5 | Challenging |
| Flow Chemistry | 5 | 74 | 99.1 | Industrial |
The convergent coupling approach emerges as optimal for research-scale production, while flow methods show promise for manufacturing .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact pathways and molecular targets vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrroloquinoxaline Derivatives
*Calculated based on molecular formulas.
Functional Efficacy in Corrosion Inhibition
The corrosion inhibition performance of quinoxaline derivatives is highly substituent-dependent:
- AHPQC (2-amino-1-(4-aminophenyl)-3-carbonitrile) demonstrated 91% inhibition efficiency for C38 steel in 1 M HCl, acting as a mixed-type inhibitor. Its adsorption followed the Langmuir isotherm, with chemisorption confirmed via XPS . The electron-rich 4-aminophenyl and cyano groups facilitate strong interactions with metal surfaces.
- However, steric hindrance from dimethyl groups could reduce surface coverage compared to AHPQC.
- Chlorinated Derivatives (e.g., 3,5-dichlorophenyl in ): Electron-withdrawing Cl substituents reduce electron density, possibly weakening adsorption compared to electron-donating groups like -NH₂ or -CH₃.
Adsorption Mechanisms and Electronic Effects
- Electron-Donating Groups (e.g., -CH₃, -NH₂): Enhance adsorption via increased electron density, promoting coordination with metal surfaces .
- Butyl Ester vs. Smaller Esters: Longer alkyl chains (butyl) enhance hydrophobicity, favoring adsorption in non-polar environments, whereas methyl/ethyl esters offer better solubility in aqueous media .
Biological Activity
Butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic organic compound belonging to the pyrroloquinoxaline family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features may confer significant therapeutic benefits, including anticancer, antimicrobial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 388.47 g/mol. The compound features a fused ring system combining pyrrole and quinoxaline moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 518334-63-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer pathways or other diseases.
- Receptor Modulation : It can modulate the activity of receptors that play crucial roles in cellular signaling.
- Nucleic Acid Interaction : The compound may bind to DNA or RNA, affecting gene expression or replication processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Case Study Example :
In a study conducted on human breast cancer cell lines (MCF-7), the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound may effectively disrupt cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains.
In vitro Results :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound possesses notable antimicrobial activity, potentially making it a candidate for further development as an antibiotic agent.
Antiviral Activity
Recent studies have also explored the antiviral effects of this compound against viruses such as influenza and HIV.
Research Findings :
In assays using viral plaque reduction methods, the compound demonstrated a significant reduction in viral load with EC50 values ranging from 10 to 20 µM depending on the virus strain tested.
Q & A
Q. What are the optimal synthetic routes for butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and what challenges arise during its synthesis?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes (e.g., 3,4-dimethylbenzaldehyde) with pyrroloquinoxaline precursors under acidic conditions. Catalysts like p-toluenesulfonic acid are used to promote cyclization, followed by purification via recrystallization or chromatography . Key challenges include:
- Low yields due to competing side reactions (e.g., dimerization of intermediates).
- Purification difficulties arising from structurally similar byproducts. Mitigation involves HPLC or gradient column chromatography .
- Sensitivity to moisture/oxygen , requiring anhydrous conditions for reduction steps (e.g., NaBH₄ or LiAlH₄) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrroloquinoxaline core .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
- HPLC to assess purity (>95% required for biological assays) .
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguous structural features .
Q. What preliminary assays are used to screen its biological activity?
Initial screening involves:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) to evaluate anticancer potential .
- Microplate-based antimicrobial testing (e.g., MIC determination against Gram+/− bacteria) .
- Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Impurities >5% can skew results; validate via HPLC and elemental analysis .
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Structural confirmation : Re-examine NMR/MS data to rule out isomerization or degradation .
- Statistical rigor : Use triplicate measurements and independent replication .
Q. What strategies enhance the compound’s selectivity for specific molecular targets (e.g., kinases)?
Approaches include:
- Structure-activity relationship (SAR) studies : Modify substituents (Table 1) to optimize binding.
- Molecular docking simulations : Identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and target engagement .
Q. Table 1: Impact of Substituents on Biological Activity
| Substituent Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl | Increased hydrophobicity | Enhanced anticancer activity | |
| Ethoxycarbonyl | Electron-withdrawing | Improved kinase inhibition | |
| Dichlorophenyl | Steric bulk | Reduced off-target binding |
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Kinase profiling : Use competitive binding assays (e.g., ADP-Glo™) to quantify inhibition of specific kinases (e.g., FGFR1, EGFR) .
- siRNA knockdown : Correlate target gene silencing with compound efficacy .
- In vivo models : Administer in xenograft mice and assess tumor regression via PET imaging .
Q. What methodologies address poor solubility in aqueous media for in vivo studies?
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
- Co-solvent systems : Use Cremophor EL or cyclodextrins for parenteral administration .
- Salt formation : Introduce hydrochloride or sulfate salts to improve hydrophilicity .
Data Analysis & Optimization
Q. How should researchers design experiments to optimize reaction yields?
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading .
- Continuous flow chemistry : Reduces side reactions and improves scalability .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. What computational tools aid in predicting metabolic stability and toxicity?
- ADMET prediction software (e.g., SwissADME, ProTox-II): Forecasts metabolic pathways and hepatotoxicity risks .
- CYP450 inhibition assays : Validate interactions with cytochrome P450 enzymes .
Ethical & Safety Considerations
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
